molecular formula C12H11F3N4O2S B2530345 2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide CAS No. 2415503-44-3

2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2530345
CAS No.: 2415503-44-3
M. Wt: 332.3
InChI Key: HTOWKOWSOOVYBI-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyridazinone moiety, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide can be achieved through multi-step synthetic routes. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyridazinone moiety and the trifluoromethyl group. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies. In medicine, it has potential applications in drug development, particularly for targeting specific molecular pathways involved in diseases. Additionally, its unique chemical properties make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group and the thiazole ring play crucial roles in enhancing the binding affinity and specificity of the compound. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

When compared to other similar compounds, 2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include those with thiazole rings, pyridazinone moieties, or trifluoromethyl groups, but the specific arrangement and combination of these groups in this compound confer distinct chemical properties and potential applications. Examples of similar compounds include various thiazole derivatives and pyridazinone-based molecules, each with their own unique set of properties and uses.

Properties

IUPAC Name

2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c1-7-17-8(6-22-7)11(21)16-4-5-19-10(20)3-2-9(18-19)12(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOWKOWSOOVYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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